molecular formula C5H3BrN4S B13742539 5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine

5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine

Katalognummer: B13742539
Molekulargewicht: 231.08 g/mol
InChI-Schlüssel: CXLYCPIICMXKJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyrazine ring, with a bromine atom at the 5-position and an amine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine typically involves the annulation of a thiazole ring to a pyrazine ring. One common method involves the reaction of a brominated pyrazine derivative with a thioamide under specific conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine in an ethanol solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole or pyrazine rings.

Wissenschaftliche Forschungsanwendungen

5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine is unique due to the presence of the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and research tools.

Eigenschaften

Molekularformel

C5H3BrN4S

Molekulargewicht

231.08 g/mol

IUPAC-Name

5-bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine

InChI

InChI=1S/C5H3BrN4S/c6-2-1-8-4-3(9-2)10-5(7)11-4/h1H,(H2,7,9,10)

InChI-Schlüssel

CXLYCPIICMXKJP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C2C(=N1)SC(=N2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.